N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride is a benzothiazole-derived benzamide salt. Key structural features include:
- A 3-(ethylsulfonyl)benzamide backbone, contributing to electronic and steric properties.
- A dimethylaminoethyl side chain, likely improving solubility via protonation, with the hydrochloride salt further enhancing aqueous solubility.
However, direct pharmacological data are absent in the provided evidence, necessitating comparisons with structural analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-6-30(27,28)18-9-7-8-17(14-18)21(26)25(11-10-24(4)5)22-23-19-12-15(2)16(3)13-20(19)29-22;/h7-9,12-14H,6,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELFLJCKKMFLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C(=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride is a synthetic compound with a complex molecular structure that includes a thiazole ring and various functional groups. Its potential biological activities, particularly in the field of oncology, have garnered attention due to its unique structural features.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 379.9 g/mol. The presence of the dimethylamino group enhances solubility and biological activity, while the benzamide moiety contributes to its pharmacological properties. The thiazole ring is particularly important for its cytotoxic effects against cancer cells.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₃O₂S |
| Molar Mass | 379.9 g/mol |
| Structural Features | Thiazole ring, benzamide |
| Biological Activity | Anticancer properties |
Research indicates that this compound exhibits significant anticancer properties , particularly against various human cancer cell lines. The mechanism of action may involve interactions with specific cellular targets, including proteins involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that it binds preferentially to certain targets within cancer cells, potentially inhibiting their function and leading to cell death.
Biological Activity Studies
Several studies have explored the biological activities of compounds related to this compound:
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects in vitro against various cancer cell lines, including NIH/3T3 and A549 cells. Modifications to the thiazole ring significantly alter its biological potency, indicating structure-activity relationships (SAR) that are critical for developing effective anticancer agents.
- A study reported that derivatives of thiazole-based compounds exhibited varying degrees of anticancer activity, highlighting the importance of functional group positioning on the thiazole ring .
- Interaction with Biological Macromolecules :
- Case Studies :
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other similar thiazole-containing compounds can be insightful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring with sulfur; varied substitutions | Anticancer activity against NIH/3T3 and A549 |
| 5-bromo-N,N-dimethylthiazole-2-carboxamide | Similar thiazole structure; bromine substitution | Antimicrobial properties |
| 4-amino-1,8-naphthalimide derivatives | Contains naphthalene; different functional groups | Potential anticancer effects |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Estimated based on structural analogs.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzothiazole and sulfonyl groups align with kinase inhibitor scaffolds, but in vitro/in vivo data are needed to confirm activity.
- Solubility vs. Permeability : The hydrochloride salt improves solubility, but dimethyl substituents may limit absorption compared to dimethoxy analogs .
- Synthetic Optimization : Lessons from and suggest that directing groups and coupling reagents could streamline synthesis .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing this compound, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and sulfonylation. Critical parameters include:
- Reagent stoichiometry : Ensure equimolar ratios of intermediates (e.g., benzothiazol-2-amine derivatives and acyl chlorides) to minimize side products .
- Solvent selection : Pyridine or DMF is often used to stabilize reactive intermediates and enhance reaction efficiency .
- Purification : Column chromatography with gradients (e.g., methanol/chloroform) followed by recrystallization (e.g., from methanol) improves purity .
- Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons in benzothiazole at δ ~7.0–8.5 ppm) .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions) and confirm stereochemistry .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and predicted solubility/stability data?
- Methodological Answer :
- Solubility prediction : Use COSMO-RS or Hansen solubility parameters to compare with experimental solubility in polar aprotic solvents (e.g., DMSO) .
- Stability analysis : Perform DFT calculations to assess hydrolysis susceptibility of the ethylsulfonyl group under varying pH .
- Validation : Cross-check with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC degradation profiling .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., measure pH-solubility profiles) .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to improve permeability across biological membranes .
- In vitro assays : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA for blood-brain barrier penetration .
Q. How can crystallographic data inform structure-activity relationships (SAR) for target binding?
- Methodological Answer :
- Hydrogen-bond mapping : Identify key interactions (e.g., benzothiazole N atoms with enzyme active sites) via X-ray structures .
- Molecular docking : Align with targets like PFOR enzyme (analogous to nitazoxanide derivatives) using AutoDock Vina .
- Validation : Compare docking scores (ΔG) with in vitro IC50 values from enzyme inhibition assays .
Q. What experimental designs address conflicting data on metabolic pathways?
- Methodological Answer :
- Isotopic labeling : Use ¹⁴C-labeled ethylsulfonyl groups to track metabolites via LC-MS/MS in hepatocyte incubations .
- Enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .
- Cross-species comparison : Test metabolism in human vs. rodent microsomes to assess translational relevance .
Data Contradiction Analysis
Q. How to resolve discrepancies between crystallographic and computational conformational predictions?
- Methodological Answer :
- Ensemble refinement : Apply molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to compare with X-ray B-factors .
- Torsional analysis : Use QM/MM to evaluate energy barriers for benzamide-thiazole rotations vs. experimental torsion angles .
- Validation : Overlay MD snapshots with crystallographic electron density maps (e.g., in PyMOL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
